Tautomeric Scaffold Divergence: Pyrimidin-6-one vs. Pyrimidine-2,4-diamine Core
The target compound features a pyrimidin-6-one core (IUPAC: 4(3H)-Pyrimidinone), distinguishing it from the widely studied CDK inhibitor NU6027, which bears a pyrimidine-2,4-diamine core [1]. This fundamental scaffold difference alters the hydrogen-bond donor/acceptor pattern at the kinase hinge region. In CDK2, the pyrimidine-2,4-diamine core of NU6027 engages in a triplet hydrogen-bond interaction (Ki CDK2 = 1.3 μM) [1], whereas the pyrimidin-6-one tautomer of the target compound presents a different hydrogen-bonding topology that may confer altered kinase selectivity [2].
| Evidence Dimension | Core scaffold and hydrogen-bond donor/acceptor pattern |
|---|---|
| Target Compound Data | Pyrimidin-6-one (4(3H)-pyrimidinone) tautomer |
| Comparator Or Baseline | NU6027: pyrimidine-2,4-diamine core; Ki CDK2 = 1.3 ± 0.2 μM [1] |
| Quantified Difference | Scaffold divergence precludes direct Ki comparison; altered hinge-binding topology expected |
| Conditions | Crystallographic and molecular modeling analysis of CDK2-inhibitor complexes |
Why This Matters
For procurement decisions, this scaffold difference means the compound cannot serve as a direct NU6027 replacement without re-validation of target engagement and selectivity.
- [1] Probes & Drugs. NU6027: CDK1 Ki = 2.5 μM, CDK2 Ki = 1.3 μM. https://www.probes-drugs.org/compound/PD004516/. View Source
- [2] Cortese D, et al. Molecular dynamics simulations reveal determinants of CDK2 inhibition by 5-nitrosopyrimidine derivatives. (2019). Unitn Iris. View Source
